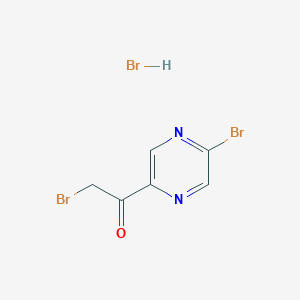
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C6H4Br3N2O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide” is 360.83 . It appears as a powder and should be stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Anticancer Research
One of the most promising applications of this compound is in the field of anticancer research . A study published in Nature reported the synthesis of a derivative of this compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which showed promising anticancer properties . The compound effectively inhibited cell proliferation and demonstrated significant antiangiogenic potential .
Biological Screening
The same study also used this compound for biological screening . The in-vitro anticancer properties of BPU were evaluated by MTT assay using selected cell lines, including the Jurkat, HeLa, and MCF-7 cells .
Cell Cycle Analysis
The compound was also used for cell cycle analysis . It effectively arrested cell cycle progression in the sub-G1 phase .
Computational Studies
The compound was used in computational studies to evaluate its binding abilities . The docking energy of BPU computationally scored -9.0 kcal/mol with the human matrix metalloproteinase 2 (MMP-2) and -7.8 kcal/mol with the human matrix metalloproteinase 9 (MMP-9), denoting promising binding results .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives . In the aforementioned study, it was used to synthesize BPU, which showed promising anticancer properties .
Biochemical Reagent
5-Bromopyridin-2-ol, a related compound, is used as a biochemical reagent . It’s possible that “2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide” could have similar applications.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXVUIOXADUDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
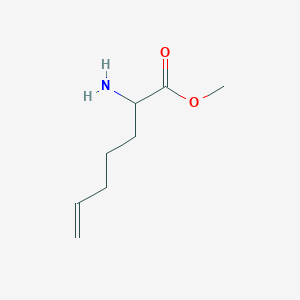
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)
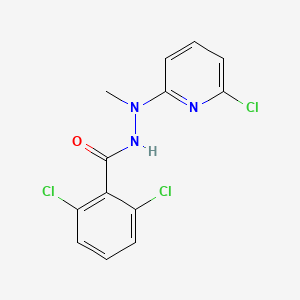
![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)
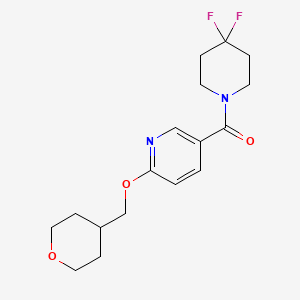
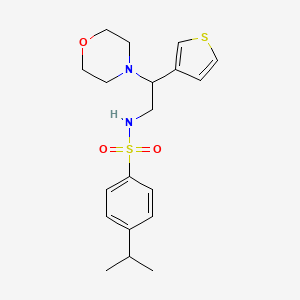
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

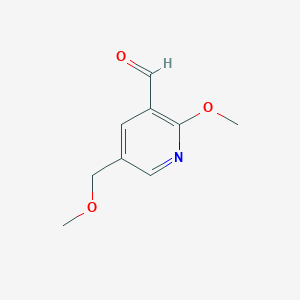
![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424645.png)